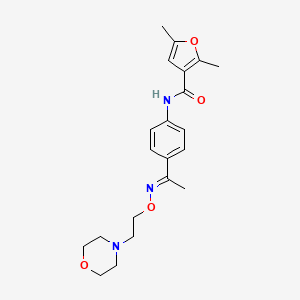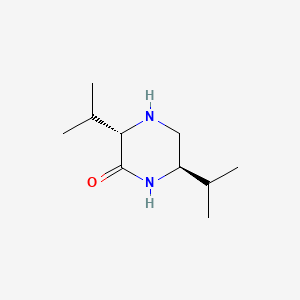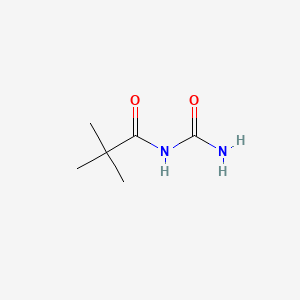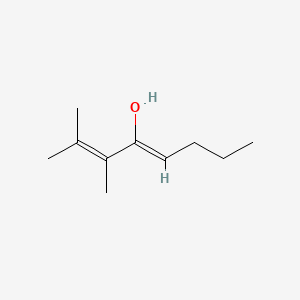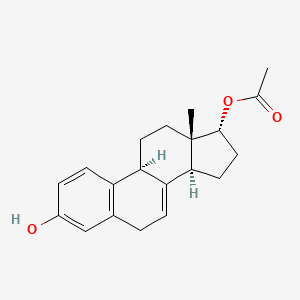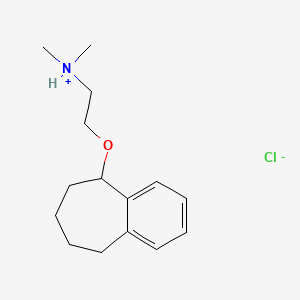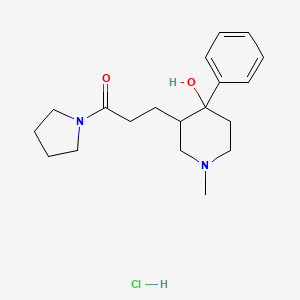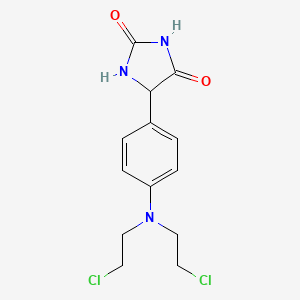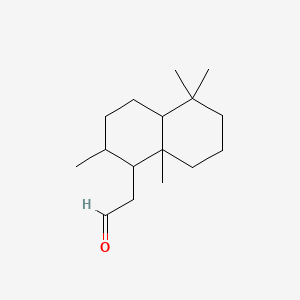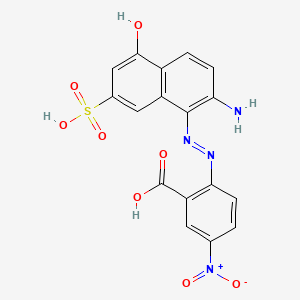
2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid is an azo compound, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-5-hydroxy-7-sulpho-1-naphthylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-nitrobenzoic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds or nitro derivatives.
Reduction: Reduction of azo compounds typically results in the formation of aromatic amines.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under various conditions.
Major Products Formed
Oxidation: Azoxy compounds, nitro derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated, sulfonated, or alkylated azo compounds.
Aplicaciones Científicas De Investigación
Chemistry
Azo compounds are extensively studied for their electronic properties and are used as chromophores in various chemical sensors and molecular switches.
Biology
In biological research, azo compounds are used as staining agents and in the study of enzyme-catalyzed reactions involving azo bond cleavage.
Medicine
Some azo compounds have been investigated for their potential use in drug delivery systems and as therapeutic agents due to their ability to undergo bioreductive activation.
Industry
Azo compounds are widely used in the textile industry for dyeing fabrics, in the food industry as colorants, and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of azo compounds often involves the cleavage of the azo bond (-N=N-) under specific conditions, leading to the formation of aromatic amines. This cleavage can be catalyzed by enzymes such as azoreductases in biological systems. The molecular targets and pathways involved depend on the specific structure and substituents of the azo compound.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Orange: An azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining tissues.
Sudan III: An azo dye used for staining lipids.
Uniqueness
2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid is unique due to its specific substituents, which may impart distinct electronic and steric properties, affecting its reactivity and applications.
Propiedades
Número CAS |
61827-73-4 |
|---|---|
Fórmula molecular |
C17H12N4O8S |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
2-[(2-amino-5-hydroxy-7-sulfonaphthalen-1-yl)diazenyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C17H12N4O8S/c18-13-3-2-10-11(6-9(7-15(10)22)30(27,28)29)16(13)20-19-14-4-1-8(21(25)26)5-12(14)17(23)24/h1-7,22H,18H2,(H,23,24)(H,27,28,29) |
Clave InChI |
IDBOAWWVNVRVHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


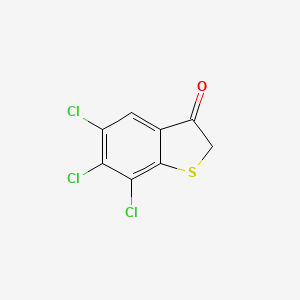
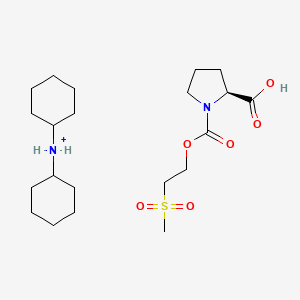
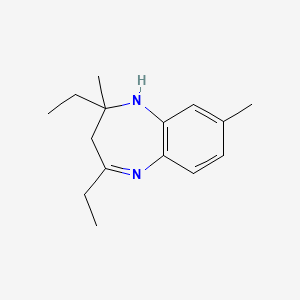
![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-](/img/structure/B13750955.png)
